2,3,6-Trimethylpyridine

説明

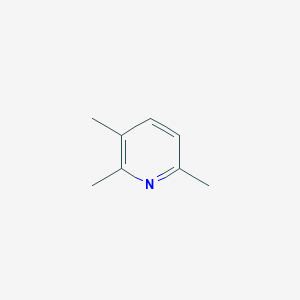

Structure

2D Structure

特性

IUPAC Name |

2,3,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-5-7(2)9-8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBIMNXEDGNJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051731 | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,6-collidine is a colorless liquid with a density of 0.913 g / cm3. Slightly soluble in water. Found in low-temperature coal tar and coal soot., Colorless liquid; [CAMEO] | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 to 345 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.922 (NTP, 1992) - Less dense than water; will float | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1462-84-6, 29611-84-5 | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Collidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,3,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G31C4W0MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

12 °F (NTP, 1992) | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 2,3,6 Trimethylpyridine

Classical and Industrial Preparations

The traditional routes to obtaining 2,3,6-trimethylpyridine have historically relied on isolation from complex mixtures and well-established condensation and cyclization reactions.

Isolation and Purification from Complex Matrices (e.g., Coal Tar Fractions)

Historically, coal tar has served as a primary source for a variety of pyridine (B92270) bases. The "collidine fraction," which is the fraction boiling at approximately 170°C, contains a mixture of trimethylpyridines and other bases. The isolation of this compound from this complex matrix is a challenging process due to the close boiling points of the various isomers present. google.com

The initial step involves fractional distillation of coal tar to separate the collidine fraction. rsc.org Further purification requires more advanced techniques. One documented method involves the use of countercurrent extraction. oup.com In a specific instance, a fraction rich in collidines was subjected to a countercurrent extraction process using ligroin as the light phase and an acidic sodium phosphate (B84403) buffer solution as the heavy phase to selectively separate the components. oup.com Such methods, while effective, are often labor-intensive and may not be suitable for large-scale, high-purity production compared to targeted synthesis.

Condensation and Cyclization Reactions

Condensation reactions, particularly those involving ammonia (B1221849) to form the pyridine ring, are fundamental to the synthesis of alkylpyridines. These methods can be broadly categorized based on the carbonyl-containing starting materials.

The Chichibabin pyridine synthesis provides a foundational method for producing pyridine bases by reacting aldehydes and/or ketones with ammonia. researchgate.netepo.org This gas-phase reaction is typically conducted at elevated temperatures over a heterogeneous catalyst. researchgate.net For instance, the reaction of acetaldehyde (B116499) and formaldehyde (B43269) with ammonia is a well-known route to produce pyridine and beta-picoline. epo.org By carefully selecting the aldehyde reactants, the synthesis can be directed to produce various alkylpyridines. The addition of a third aldehyde to a binary mixture of aldehydes can adjust the relative ratios of the resulting pyridine products. google.com While not always the most direct route to this compound, these multi-component reactions represent a versatile strategy for constructing the substituted pyridine core. jocpr.comrjpbcs.com

The reaction of ketones with ammonia offers a more direct pathway to certain trimethylpyridine isomers. A notable synthesis involves the gas-phase reaction of methyl ethyl ketone with ammonia over a platinum-silica catalyst at high temperatures. rsc.orgelectronicsandbooks.comrsc.org This specific reaction yields a mixture of this compound and 2-methyl-6-ethylpyridine. rsc.orgelectronicsandbooks.com The proposed mechanism involves the formation of intermediate diketones which then cyclize with ammonia. electronicsandbooks.com

Similarly, acetone (B3395972) can be used as a starting material, though it typically leads to the formation of 2,4,6-trimethylpyridine (B116444). google.comepo.org The process involves reacting acetone or its derivatives, like diacetone alcohol, with ammonia at temperatures ranging from 300°C to 475°C in the presence of a dehydrogenation catalyst. google.com

Catalytic Synthesis Approaches

Modern synthetic efforts have focused on developing highly selective and efficient catalytic processes to overcome the selectivity issues inherent in classical methods.

Heterogeneous Catalysis with Modified Zeolites and Metal Oxides

The use of heterogeneous catalysts, particularly modified zeolites and metal oxides, has become a cornerstone of modern pyridine synthesis. jocpr.comrsc.orgelectronicsandbooks.com Zeolites, with their well-defined microporous structures, offer shape-selectivity that can significantly influence the distribution of pyridine products. google.comresearchgate.net

A process has been developed for synthesizing collidines, including 2,3,6-collidine, by reacting methyl ethyl ketone with formaldehyde and ammonia in the gas phase over a ZSM-5 zeolite catalyst. google.comgoogle.com The performance of the catalyst can be enhanced by modifying the silica-alumina zeolite with metal ions such as lead, manganese, iron, copper, or cobalt. google.comgoogle.com The modification helps to improve yields and suppresses the deterioration of the catalyst's activity over time. google.com Research has shown that using an HZSM-5 catalyst with a specific Si:Al ratio can produce a significant yield of 2,3,6-collidine. google.com

The table below presents research findings on the synthesis of collidines using a modified zeolite catalyst.

| Catalyst | Reactants | Temperature (°C) | MEK Conversion (%) | 2,3,6-Collidine Yield (%) | 2,3,5-Collidine Yield (%) | Source |

|---|---|---|---|---|---|---|

| HZSM-5 (Si:Al = 115) | Methyl Ethyl Ketone, Formaldehyde, Ammonia | Not Specified | 95.9 | 21.8 | 37.7 | google.com |

Other metal oxide catalysts have also been investigated. For example, catalysts based on cadmium oxide supported on kaolin (B608303) have been found to be efficient in the synthesis of methylpyridines from the reaction of acetylene (B1199291) and ammonia. semanticscholar.org The addition of chromium compounds to the cadmium-based catalyst can further increase the total yield of methylpyridines. semanticscholar.org

Homogeneous Catalysis for Regioselective Construction (e.g., Ruthenium-catalyzed enyne metathesis)

Homogeneous catalysis offers a powerful toolkit for the precise construction of complex molecular architectures from simple precursors. For substituted pyridines like this compound, transition-metal-catalyzed reactions provide elegant and efficient routes that control regioselectivity.

One of the most significant advances in this area is the ruthenium-catalyzed enyne metathesis . This reaction class, particularly ring-closing enyne metathesis (RCEYM), facilitates the reorganization of bonds between an alkene and an alkyne within the same molecule to form a cyclic 1,3-diene. organic-chemistry.org The reaction is typically initiated by a ruthenium carbene complex, such as a Grubbs-type catalyst, which first reacts with the alkyne moiety to form a vinylcarbene intermediate. This intermediate then undergoes an intramolecular [2+2] cycloaddition with the alkene, leading to a bicyclic ruthenacyclobutane that subsequently decomposes to yield the diene product and regenerate the catalyst. organic-chemistry.orgnih.gov

This strategy has been effectively used to synthesize a variety of nitrogen-containing heterocycles, including tetrahydropyridines, which are direct precursors to pyridines. researchgate.net The process is valued for its tolerance of numerous functional groups and its ability to proceed under mild conditions. nih.govresearchgate.net While a direct application to form this compound is not prominently documented, the synthesis of variously substituted tetrahydropyridines demonstrates the principle's applicability. researchgate.net Subsequent dehydrogenation of the resulting tetrahydropyridine (B1245486) would yield the aromatic pyridine ring.

Beyond enyne metathesis, other homogeneous catalytic systems have been developed for the regioselective synthesis of trisubstituted pyridines. For instance, a palladium-catalyzed method has been reported for the synthesis of 2,3,6-trisubstituted pyridines using readily available isoxazolinones. nih.gov This protocol involves a Pd(II)-catalyzed regioselective 1,4-addition to vinyl ketones, followed by a Pd(0)-catalyzed transformation believed to proceed through a vinylnitrene-palladium intermediate to construct the pyridine ring. nih.gov Such methods highlight the potential of homogeneous catalysis to assemble the this compound core with high precision.

Optimization of Reaction Conditions and Catalyst Systems for Yield and Purity

Achieving high yield and purity is paramount in chemical synthesis. The optimization of reaction parameters—including the catalyst, solvent, base, temperature, and reaction time—is a critical process. While specific optimization data for this compound synthesis is sparse, extensive studies on closely related isomers, such as 2,4,6-trimethylpyridine and 2,3,5-trimethylpyridine (B1346980), provide valuable insights into the strategies employed.

A notable example is the optimization of the Suzuki-Miyaura cross-coupling reaction to produce 3,5-diaryl-2,4,6-trimethylpyridines. beilstein-journals.orgsemanticscholar.org In this work, researchers systematically varied the palladium source, ligands, base, and solvent to maximize the yield of the desired diarylated product and minimize side products. The study found that using Pd(OAc)₂ as the palladium source with bulky, electron-rich phosphine (B1218219) ligands like S-Phos and X-Phos, in combination with K₃PO₄ as the base in toluene, resulted in a quantitative yield in just one hour. beilstein-journals.orgsemanticscholar.org In contrast, other catalyst systems required longer reaction times and yielded more byproducts. beilstein-journals.org

Similarly, the synthesis of 2,3,5-trimethylpyridine via the cyclic condensation of 3-amino-2-methylpropenal and methylethylketone was optimized by investigating the effects of temperature, time, and catalyst type. researchgate.net The optimal conditions were identified as a reaction temperature of 150 °C for 24 hours, using a mixed acidic catalyst system of acetic acid and p-toluenesulfonic acid (CH₃COOH/pTsOH). researchgate.netsemanticscholar.org

These examples underscore the importance of a systematic approach to optimization. The choice of catalyst and ligands is crucial for reaction efficiency, while the base and solvent system can significantly influence substrate conversion and product distribution. beilstein-journals.orgsemanticscholar.org

Below is an interactive data table summarizing the optimization of reaction conditions for the synthesis of a diaryl-substituted 2,4,6-trimethylpyridine, illustrating the impact of different catalytic systems.

| Entry | Palladium Source (mol %) | Ligand (mol %) | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | None | K₃PO₄ | Toluene/H₂O | 24 | 5 |

| 2 | PdCl₂ (10) | None | K₂CO₃ | Toluene/H₂O | 24 | <5 |

| 3 | Pd(PPh₃)₄ (5) | None | K₃PO₄ | Toluene | 16 | 99 |

| 4 | Pd(OAc)₂ (5) | S-Phos (10) | K₃PO₄ | Toluene | 1 | >99 |

| 5 | Pd(OAc)₂ (5) | X-Phos (10) | K₃PO₄ | Toluene | 1 | >99 |

| 6 | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₃PO₄ | Toluene | 16 | 99 |

Derivatization and Transformation Pathways Leading to this compound

In addition to constructing the pyridine ring from acyclic precursors, this compound can be accessed through the derivatization or transformation of other compounds. These pathways often involve modifying a pre-existing pyridine or heterocyclic ring.

A powerful strategy for derivatization is the functionalization of a halogenated pyridine core. For example, 3,5-dibromo-2,4,6-trimethylpyridine (B189553) serves as a versatile starting material for introducing aryl groups via Suzuki-Miyaura cross-coupling, as discussed previously. beilstein-journals.orgsemanticscholar.org A similar approach could be envisioned where a suitably halogenated precursor is used to synthesize this compound through methylation or other coupling reactions.

Transformation pathways often involve multi-step sequences to build and modify the heterocyclic scaffold. An efficient synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important pharmaceutical building block, illustrates this approach. researchgate.net The synthesis begins with the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form a hydroxypyridone. This intermediate is then chlorinated with phosphoryl chloride to yield 2,4-dichloro-3,5,6-trimethylpyridine. Selective hydrogenolysis of this dichloro-compound can remove one or both chlorine atoms, leading to either 4-chloro-2,3,5-trimethylpyridine (B35177) or 2,3,5-trimethylpyridine. researchgate.net Subsequent nucleophilic substitution of the remaining chlorine with a methoxide (B1231860) ion furnishes the final product. researchgate.net This pathway demonstrates how a series of classical organic transformations—condensation, chlorination, selective reduction, and substitution—can be orchestrated to achieve a specific substitution pattern on the pyridine ring.

Reactivity Profiles and Mechanistic Investigations of 2,3,6 Trimethylpyridine

Acid-Base Properties and Proton Transfer Phenomena

Basicity and Steric Hindrance Effects in Trimethylpyridine Isomers

The basicity of pyridine (B92270) and its derivatives is a fundamental aspect of their chemical reactivity, influenced by both electronic and steric factors. In the case of trimethylpyridine isomers, also known as collidines, the position of the three methyl groups on the pyridine ring significantly impacts their properties as bases. chemicalland21.com

The inductive effect of electron-donating alkyl groups generally increases the electron density on the nitrogen atom, thereby enhancing basicity. scribd.com This is evident when comparing the pKa values of monosubstituted methylpyridines (picolines) to pyridine itself. For instance, 2-methylpyridine (B31789) (pKa 5.97) and 4-methylpyridine (B42270) (pKa 6.02) are stronger bases than pyridine (pKa 5.17). iust.ac.irdtic.mil This trend continues with dimethylpyridines (lutidines), where 2,6-dimethylpyridine (B142122) has a pKa of 6.77. dtic.mil

However, steric hindrance plays a crucial role, particularly when substituents are located at the ortho positions (2- and 6-). researchgate.net While the presence of methyl groups at these positions increases the intrinsic basicity due to their electron-donating nature, they also sterically impede the approach of a proton to the nitrogen atom and hinder the solvation of the resulting pyridinium (B92312) cation. iust.ac.irdtic.mil This steric effect can counteract the electronic effect. For example, 2,6-di-t-butylpyridine is a weaker base than pyridine by one pKa unit due to the significant steric bulk of the tert-butyl groups. iust.ac.ir

In the case of 2,3,6-trimethylpyridine, the two methyl groups at the 2- and 6-positions create substantial steric hindrance around the nitrogen atom. This steric crowding influences its basicity relative to other trimethylpyridine isomers. For comparison, 2,4,6-trimethylpyridine (B116444) (2,4,6-collidine), with methyl groups also in the ortho positions, has a pKa of 7.48. dtic.mil The interplay of the number and position of these methyl groups leads to a nuanced relationship between structure, basicity, and nucleophilicity. While the multiple methyl groups increase the electron density on the nitrogen, the steric hindrance can make it a "non-nucleophilic" base, a property that is highly valuable in organic synthesis. exsyncorp.comlibretexts.org

Table 1: Comparison of pKa Values for Pyridine and Selected Alkyl-Substituted Derivatives

| Compound | pKa |

|---|---|

| Pyridine | 5.17 dtic.mil |

| 2-Methylpyridine (2-Picoline) | 5.97 iust.ac.irdtic.mil |

| 4-Methylpyridine (4-Picoline) | 6.02 iust.ac.irdtic.mil |

| 2,6-Dimethylpyridine (2,6-Lutidine) | 6.77 dtic.mil |

| 2,4,6-Trimethylpyridine (2,4,6-Collidine) | 7.48 dtic.mil |

Data sourced from various chemical literature.

Role in Acid Neutralization and Buffering Systems in Organic Reactions

This compound, like its isomer 2,4,6-trimethylpyridine (collidine), serves as a sterically hindered, non-nucleophilic base in a variety of organic reactions. exsyncorp.comnih.govchemicalbook.com Its primary function in these contexts is to neutralize acids generated during a reaction without participating in undesired side reactions as a nucleophile. nih.govchemicalbook.com This characteristic is a direct consequence of the steric hindrance provided by the methyl groups flanking the nitrogen atom. iust.ac.irdtic.mil

The ability of this compound to act as an effective proton scavenger is crucial in numerous synthetic transformations. For instance, in reactions that produce strong acids like hydrogen halides (HX), the presence of a base is necessary to drive the reaction to completion and prevent acid-catalyzed side reactions or degradation of sensitive functional groups. iust.ac.ir While stronger, unhindered bases could also neutralize the acid, their nucleophilicity might lead to unwanted substitution or addition reactions with electrophilic centers in the starting materials or products. The steric bulk of this compound minimizes this possibility, making it an ideal choice for such scenarios. exsyncorp.com

This compound and its isomers are frequently employed in dehydrohalogenation reactions, where they facilitate the elimination of HX to form alkenes. iust.ac.irtocopharm.com They are also used as acid scavengers in acylation and silylation reactions, where they neutralize the acidic byproducts formed.

Oxidation Reactions and Oxidative Derivatization

Regioselective Oxidation of Methyl Substituents to Carboxylates

The methyl groups of this compound can undergo oxidation to carboxylic acid groups. The oxidation of alkylpyridines, including this compound, can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in sulfuric acid. wikipedia.orguzh.chrsc.orgbme.hu This process converts the methyl groups into carboxyl groups, leading to the formation of pyridinetricarboxylic acids. Specifically, the oxidation of 2,4,6-trimethylpyridine is a known method for the synthesis of pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid. wikipedia.orgrsc.orgwikipedia.org

The regioselectivity of this oxidation can be influenced by the reaction conditions and the specific oxidizing agent used. The methyl groups at the 2-, 4-, and 6-positions of the pyridine ring exhibit different reactivities towards oxidation. In some instances, the oxidation can lead to the formation of the corresponding pyridinecarboxylic acids, which may subsequently decarboxylate under the harsh reaction conditions, resulting in a net demethylation of the pyridine ring. bme.hu

The synthesis of pyridine-2,4,6-tricarboxylic acid from 2,4,6-trimethylpyridine has been described using potassium permanganate in water or chromium trioxide in concentrated sulfuric acid. uzh.chrsc.org These methods highlight the robustness of the pyridine ring to oxidation under conditions that transform the appended methyl groups.

Synthesis and Application of Novel Oxidative Reagents Incorporating Trimethylpyridine (e.g., Silver Dichromate Complexes)

While this compound itself is primarily used as a non-nucleophilic base, its isomer, 2,4,6-trimethylpyridine, has been incorporated into novel oxidative reagents. A notable example is the synthesis of tetrakis(2,4,6-trimethylpyridine)silver(I) dichromate, [Ag₂(C₈H₁₁N)₄]²⁺[Cr₂O₇]²⁻. eurjchem.comeurjchem.comconsensus.app This complex is prepared by the reaction of 2,4,6-trimethylpyridine with silver dichromate, which is formed in situ from silver nitrate (B79036) and potassium dichromate. eurjchem.comyoutube.com

These types of reagents, which are oxochromate-amine complexes, are valuable in organic synthesis for performing selective oxidations under aprotic conditions. eurjchem.comresearchgate.net The inclusion of the bulky trimethylpyridine ligand can modify the reactivity and selectivity of the oxidant. For instance, tetrakis(pyridine)silver dichromate has been shown to be a mild and efficient reagent for the oxidation of benzylic and allylic alcohols to their corresponding carbonyl compounds. researchgate.net The trimethylpyridine-containing analogue, tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate, has demonstrated selectivity in the oxidation of primary, secondary, and benzylic alcohols to their corresponding carbonyl compounds in the presence of other oxidizable groups like benzylic carbons and arenes. eurjchem.comresearchgate.net This selectivity is advantageous for complex molecule synthesis where specific functional groups need to be targeted.

Halogenation and Dehydrohalogenation Catalysis

This compound and its isomers, particularly 2,4,6-trimethylpyridine (collidine), are widely utilized as catalysts and reagents in halogenation and dehydrohalogenation reactions. iust.ac.irtocopharm.comresearchgate.net Their role stems from their properties as sterically hindered, non-nucleophilic bases.

In dehydrohalogenation reactions, these compounds act as bases to promote the elimination of hydrogen halides from alkyl halides, leading to the formation of alkenes. iust.ac.irtocopharm.com The steric hindrance around the nitrogen atom prevents the pyridine from acting as a nucleophile and undergoing substitution reactions with the alkyl halide, a common side reaction with less hindered bases. This makes them particularly effective for promoting elimination over substitution. For example, 2,4,6-collidine is used to facilitate the dehydrochlorination in the synthesis of substituted cyclohexenones and in the dehydrobromination steps of natural product synthesis. tocopharm.com

In the context of halogenation, substituted pyridines like 2,4,6-trimethylpyridine can be part of the halogenating agent itself. For instance, bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate (B91526) and the corresponding iodine(I) salt are effective electrophilic halogenating reagents. orgsyn.org These reagents are prepared from the corresponding bis(trimethylpyridine)silver(I) hexafluorophosphate and the elemental halogen. orgsyn.org They have been employed for specific halogenations, such as the synthesis of medium-ring lactones and ethers, and the halogenation of phenols and acetylenic compounds, often in cases where other halogenating agents are less effective. orgsyn.org Furthermore, substituted pyridines, including 2,4,6-trimethylpyridine, are listed as suitable amine additives in fluorination reactions. google.com

Electrophilic Halogenation Reactions Mediated by Trimethylpyridine Complexes

Complexes of trimethylpyridine, specifically bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate and bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate, serve as effective reagents for electrophilic halogenation. orgsyn.org These complexes provide a source of electrophilic iodine (I+) or bromine (Br+), facilitating halogenations that are often challenging with other reagents. orgsyn.orgsmolecule.com The steric hindrance provided by the three methyl groups on each pyridine ring enhances the electrophilic character of these complexes compared to less substituted analogs. smolecule.com

These reagents have demonstrated utility in the synthesis of various cyclic compounds. For instance, they have been successfully used in the preparation of 7-membered ring lactones and ethers, as well as in the halogenation of medium-sized ring lactones. orgsyn.orgsmolecule.com The reactions proceed smoothly, often with high yields and stereospecificity, particularly in iodocyclization reactions. researchgate.net

Furthermore, these trimethylpyridine-based halogenating agents are effective for the halogenation of aromatic compounds. They have been employed in the halogenation of phenols and pyridinols. orgsyn.orgsmolecule.com A notable application involves a ring-opening, halogenation, and ring-closing sequence on pyridine precursors to achieve highly regioselective halogenation at the 3-position under mild conditions, a transformation that is difficult to achieve through direct electrophilic aromatic substitution. nih.gov

Table 1: Applications of Trimethylpyridine-Mediated Electrophilic Halogenation

| Application | Reagent | Substrate Type | Product Type | Citation |

| Iodocyclization | bis(2,4,6-trimethylpyridine)iodonium(I) hexafluorophosphate | Unsaturated alcohols/ethers | Bicyclic ethers/lactones | researchgate.net |

| Halogenation | bis(2,4,6-trimethylpyridine)iodine(I)/bromine(I) hexafluorophosphate | Phenols, Pyridinols | Halogenated aromatics | orgsyn.orgsmolecule.com |

| Ring Transformation | N-Tf-pyridinium salts / Halogen electrophiles | Pyridines | 3-Halopyridines | nih.gov |

Mechanistic Role as a Hindered Non-Nucleophilic Base in Elimination Reactions

This compound, like its isomer 2,4,6-trimethylpyridine (collidine), functions as a sterically hindered, non-nucleophilic base. This characteristic is crucial in promoting elimination reactions while minimizing competing nucleophilic substitution reactions. iust.ac.irwikipedia.org The methyl groups at the 2- and 6-positions effectively shield the nitrogen atom, hindering its ability to act as a nucleophile.

In dehydrohalogenation reactions, this compound can be used to facilitate the elimination of hydrogen halides from alkyl halides to form alkenes. iust.ac.irwikipedia.org It readily abstracts a proton from the substrate, initiating an E2 elimination pathway. The resulting pyridinium salt is a stable byproduct.

This property is also exploited in dehydration reactions of alcohols. In conjunction with reagents like phosphorus oxychloride (POCl₃), this compound facilitates the clean conversion of alcohols to alkenes. masterorganicchemistry.com The alcohol's hydroxyl group is first converted into a good leaving group by POCl₃, and then the hindered base abstracts a proton to drive the E2 elimination, typically favoring the formation of the more substituted (Zaitsev) product without the carbocation rearrangements often seen under acidic conditions. masterorganicchemistry.com

In more complex reaction cascades, the choice of a hindered base like collidine can be critical in steering the reaction pathway. For example, in reactions involving keteniminium intermediates, collidine has been shown to favor the formation of monomeric cis-(2+2) cycloaddition products over dimeric species, a selectivity attributed to the steric bulk of the base influencing the transition state energies. acs.org

Coordination Chemistry and Intermolecular Interactions

Ligand Properties in Metal Complex Formation

This compound, and its more commonly studied isomer 2,4,6-trimethylpyridine, act as ligands in the formation of metal complexes. exsyncorp.com The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center. However, the steric bulk of the methyl groups, particularly those in the 2- and 6-positions, significantly influences its coordination properties. cdnsciencepub.com

This steric hindrance can affect the stability and structure of the resulting metal complexes. cdnsciencepub.comresearchgate.net For instance, while pyridines readily form complexes with various metal ions, substituents at the 2-position can have a profound steric effect on the stability of complexes with certain metal ions like Cu(II) and Ni(II). cdnsciencepub.com In some cases, the use of a sterically hindered pyridine ligand can even lead to the formation of different structural motifs compared to less hindered ligands. researchgate.net

Despite the steric hindrance, this compound and its isomers have been used to synthesize a variety of metal complexes, including those with titanium, molybdenum, and vanadium, through techniques like metal vapor deposition. acs.org It has also been shown to react reversibly with certain manganese(III) porphyrin complexes through the axial hydrosulfido ligand. psu.edu The basicity of the pyridine ring, which is enhanced by the electron-releasing methyl groups, also plays a role in its coordinating ability. iust.ac.irexsyncorp.com

Investigation of Halogen Bonding in Trimethylpyridine Systems

2,4,6-Trimethylpyridine has been a subject of investigation in the study of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The nitrogen atom of 2,4,6-trimethylpyridine can serve as the Lewis basic site in these interactions.

Studies have explored the association of 2,4,6-trimethylpyridine with halogen bond donors like trifluoroiodomethane. acs.org These investigations often involve determining the thermodynamic parameters of the interaction to understand the nature and strength of the halogen bond. The formation of these complexes highlights the ability of the pyridine nitrogen to act as a halogen bond acceptor, even in a sterically crowded environment.

Other Significant Reaction Pathways

Beyond its roles in elimination and coordination chemistry, this compound and its isomers can participate in other reaction pathways. The methyl groups themselves can be sites of reaction. For example, oxidation of the methyl groups of 2,4,6-trimethylpyridine with a strong oxidizing agent like potassium permanganate yields collidinic acid (pyridine-2,4,6-tricarboxylic acid). wikipedia.org

The pyridine ring itself can undergo reactions, although electrophilic substitution is generally difficult due to the deactivating effect of the protonated or Lewis acid-complexed nitrogen atom. iust.ac.ir However, under specific conditions, such as nitration with dinitrogen pentoxide, nitration of trimethylpyridine can occur. researchgate.net

Furthermore, this compound can neutralize acids in weakly exothermic reactions to form salts. nih.gov It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. nih.gov In combination with strong reducing agents, it may generate flammable hydrogen gas. nih.gov Recent research has also explored the biotransformation of 2,4,6-trimethylpyridine by microorganisms, which can lead to the formation of hydroxylated derivatives like 2,4,6-trimethylpyridin-3-ol. researchgate.net Additionally, photochemical reactions of related compounds like 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (B94718) have been studied. copernicus.org

Applications of 2,3,6 Trimethylpyridine in Advanced Chemical Synthesis

Precursor in Fine Chemical and Pharmaceutical Synthesis

A thorough review of chemical synthesis literature, including patent databases and synthetic methodology journals, did not yield any specific examples of 2,3,6-trimethylpyridine serving as a key precursor or building block in the synthesis of fine chemicals or active pharmaceutical ingredients (APIs). While pyridine (B92270) derivatives are common scaffolds in pharmaceuticals, the substitution pattern of this compound does not appear in currently documented synthetic pathways for notable compounds. Initial leads suggesting its use in the synthesis of certain antigenic determinants were investigated and found to be unsubstantiated in the primary literature.

Development of Novel Chemical Reagents

The modification of pyridine compounds to create novel reagents is a common strategy in synthetic chemistry. These reagents can offer unique reactivity and selectivity.

The development of mild and selective fluorinating agents is a significant area of chemical research, particularly for the synthesis of organometallic compounds. While derivatives of trimethylpyridine have been successfully developed for this purpose, the existing research prominently features the 2,4,6-trimethylpyridine (B116444) isomer. For instance, 2,4,6-trimethylpyridine-bishydrofluoride has been reported as a novel and effective reagent for the fluorination of organo-transition metal alkyls. rsc.org This reagent allows for the introduction of fluorine into a metal center by reacting with metal alkyls to eliminate the corresponding hydrocarbon. rsc.org

However, there are no available scientific reports or studies detailing the development or use of This compound derivatives for this specific application. The research in this specialized area has, to date, focused on the reactivity and utility of other isomers.

Environmental Dynamics and Biotransformation of 2,3,6 Trimethylpyridine

Environmental Occurrence and Distribution

Presence in Industrial Discharges and Natural Deposits (e.g., Coal Tar, Shale Oil)

2,3,6-Trimethylpyridine, a member of the collidine family of isomers, is found in the environment primarily as a result of industrial activities and its presence in natural fossil fuel deposits. It has been identified as a component of low-temperature coal tar and coal soot. nih.govchemdad.comchemicalbook.com The industrial processing of coal and shale oil can lead to the release of this compound into the environment. google.com

Industrial wastewater is a significant source of pyridine (B92270) and its derivatives. researchgate.net For instance, wastewater from coking plants, which process coal, has been shown to contain these compounds. nih.gov The discharge of untreated or inadequately treated industrial effluents can introduce this compound and other related compounds into aquatic and terrestrial ecosystems. researchgate.net

| Source | Description | Reference |

|---|---|---|

| Natural Deposits | Found in low-temperature coal tar and coal soot. | nih.govchemdad.comchemicalbook.com |

| Industrial Discharges | Released from industrial processes such as coal and shale oil processing. Coking wastewater is a notable source. | google.comresearchgate.netnih.gov |

Atmospheric Fate and Photochemical Degradation Pathways (e.g., Hydroxyl Radical Reactions)

Once released into the atmosphere, the fate of this compound is largely governed by photochemical reactions. The primary degradation pathway for many volatile organic compounds in the troposphere is reaction with hydroxyl radicals (•OH). nih.govnih.govnist.govnist.gov While specific data for the 2,3,6-isomer is limited, information on the closely related isomer, 2,4,6-trimethylpyridine (B116444), provides valuable insight.

The atmospheric half-life of 2,4,6-trimethylpyridine, based on its reaction with photochemically-produced hydroxyl radicals, is estimated to be approximately 2.3 hours. nih.gov This suggests that trimethylpyridines are likely to be degraded relatively quickly in the atmosphere. The reaction involves the hydroxyl radical attacking the pyridine ring or the methyl substituents, initiating a series of oxidation reactions that ultimately break down the compound. nih.govnih.gov Direct photolysis, the breakdown of a molecule by direct absorption of light, is not expected to be a significant degradation process for alkylated pyridines like this compound. nih.gov

| Isomer | Atmospheric Degradation Pathway | Estimated Half-Life | Reference |

|---|---|---|---|

| 2,4,6-Trimethylpyridine (as an analog) | Reaction with hydroxyl radicals (•OH) | ~2.3 hours | nih.gov |

Microbial Degradation and Bioremediation Studies

The microbial breakdown of pyridine and its derivatives is a key process in their removal from contaminated environments. asm.org Numerous microorganisms, including various species of bacteria, have demonstrated the ability to utilize these compounds as a source of carbon and nitrogen. asm.orgresearchgate.netresearchgate.net

Bacterial Catabolic Pathways for Pyridine and its Derivatives

Bacteria have evolved diverse catabolic pathways to degrade pyridine and its alkylated derivatives. asm.org A common strategy involves the initial hydroxylation of the pyridine ring, which makes it more susceptible to subsequent cleavage. researchgate.net For many pyridine derivatives, these pathways converge on key intermediates. For example, in some Gram-negative bacteria, degradation pathways often lead to the formation of 2,5-dihydroxypyridine, which is then cleaved. In contrast, some Gram-positive bacteria convert pyridine derivatives to 2,3,6-trihydroxypyridine (B1195510) before ring fission. researchgate.net

In one well-studied pathway in Arthrobacter sp., the degradation of pyridine does not begin with hydroxylation but with a direct oxidative cleavage of the pyridine ring by a monooxygenase. asm.orgnih.gov This pathway consists of four enzymatic steps that ultimately lead to the formation of succinic acid, a compound that can enter central metabolic cycles. asm.orgnih.gov The degradation rate and pathway can be influenced by the type and position of substituents on the pyridine ring. asm.org

Enzymatic Mechanisms Involved in Hydroxylation and Ring Cleavage

The initial steps of pyridine derivative degradation are catalyzed by powerful enzymes, primarily oxygenases. asm.org These enzymes incorporate oxygen atoms into the aromatic ring, a critical activation step.

Hydroxylation: Monooxygenases and dioxygenases are key enzymes that introduce hydroxyl groups onto the pyridine ring. asm.orgsemanticscholar.org For instance, flavin-dependent monooxygenases have been identified that catalyze the initial hydroxylation of hydroxypyridines. nih.gov This step increases the reactivity of the ring.

Ring Cleavage: Following hydroxylation, ring cleavage dioxygenases catalyze the opening of the aromatic ring. semanticscholar.orgnih.gov This is a crucial step that breaks down the stable heterocyclic structure into linear aliphatic compounds. For example, in the degradation of 4-hydroxypyridine (B47283) by an Arthrobacter strain, a novel extradiol dioxygenase is responsible for cleaving the dihydroxylated ring. nih.gov In another pathway found in a different Arthrobacter strain, a two-component flavin-dependent monooxygenase directly cleaves the pyridine ring without prior hydroxylation. asm.orgnih.gov Subsequent enzymatic reactions involving dehydrogenases and amidohydrolases further process the resulting intermediates. asm.org

| Enzyme Class | Function | Example | Reference |

|---|---|---|---|

| Monooxygenases | Catalyze the initial hydroxylation or direct cleavage of the pyridine ring. | Flavin-dependent monooxygenases in Arthrobacter sp. | asm.orgnih.govnih.gov |

| Dioxygenases | Incorporate both atoms of molecular oxygen to cleave the aromatic ring after hydroxylation. | Extradiol dioxygenase in Arthrobacter sp. for 3,4-dihydroxypyridine cleavage. | asm.orgnih.gov |

| Dehydrogenases/Amidohydrolases | Further process the linear intermediates after ring cleavage. | (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase in Arthrobacter sp. | asm.org |

Bioremediation Potential in Contaminated Environments

The ability of microorganisms to degrade pyridine and its derivatives makes bioremediation a promising and environmentally friendly strategy for cleaning up contaminated sites. cluin.orgmdpi.com This approach leverages natural microbial processes to break down harmful compounds into less toxic substances. cluin.org

Bioremediation can be implemented in situ (at the contaminated site) or ex situ (where contaminated material is moved for treatment). cluin.org The effectiveness of bioremediation can be enhanced through techniques like bioaugmentation, which involves introducing specific, highly efficient degrading microorganisms to a site, and biostimulation, which involves adding nutrients to stimulate the activity of the indigenous microbial population. mdpi.com The use of immobilized bacteria, where microorganisms are attached to a solid matrix, can also improve the efficiency and resilience of the bioremediation process, particularly in environments with high concentrations of contaminants. mdpi.com Given the existence of bacteria capable of degrading various methylpyridines, these bioremediation strategies hold significant potential for addressing contamination from compounds like this compound. researchgate.netresearchgate.net

Ecological Impact Assessments

Direct experimental data on the acute and chronic toxicity of this compound to aquatic organisms like fish, invertebrates (e.g., Daphnia magna), and algae are not available in current literature. Hazard classifications for the compound indicate it may be harmful to aquatic life, but quantitative metrics such as LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%) values are unreported.

For context, data for the closely related isomer, 2,4,6-trimethylpyridine, is available and can serve as a preliminary indicator of the potential toxicity of trimethylpyridines.

Interactive Table 1: Aquatic Toxicity Data for 2,4,6-Trimethylpyridine (Isomer)

| Species | Endpoint | Exposure Duration | Value | Reference |

|---|---|---|---|---|

| Daphnia magna (Water Flea) | LC50 (Immobilization) | 48 hours | 96.5 mg/L | |

| Fish | No data available | - | - |

This data pertains to the isomer 2,4,6-trimethylpyridine and is presented for comparative purposes only. The toxicity of this compound may vary.

Information regarding the biodegradation of this compound is scarce. Studies on related pyridine derivatives suggest that the pyridine ring can be degraded by various microorganisms. For instance, research has been conducted on the microbial degradation of pyridine and other methylated pyridines like 2,6-dimethylpyridine (B142122). These studies indicate that bacteria can metabolize pyridine compounds, breaking them down into less complex substances.

However, the rate and extent of biodegradation can be highly dependent on the specific isomeric structure and the environmental conditions. For the isomer 2,4,6-trimethylpyridine, studies have shown it is not readily biodegradable, with only 3% degradation observed over 28 days in one test. This suggests that trimethylpyridines may persist in the environment. Given the lack of specific studies, the persistence of this compound remains an area requiring further investigation.

| 2,4,6-Trimethylpyridine | OECD Test Guideline 301F | 28 days | 3% degradation | Not readily biodegradable | |

The potential for a chemical to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (Log P or Log Kow). A higher Log P value suggests a greater tendency to accumulate in fatty tissues. Specific experimental Log P data for this compound is not available.

For the isomer 2,4,6-trimethylpyridine, a Log P value of 1.25 has been reported. This relatively low value suggests that the potential for bioaccumulation of this specific isomer in aquatic organisms is low. Assuming a similar value for this compound, it would also be expected to have a low bioaccumulation potential, though experimental verification is needed.

Biological Activities and Molecular Interactions of 2,3,6 Trimethylpyridine

Antimicrobial and Antifungal Efficacy

2,3,6-Trimethylpyridine has been identified as a volatile organic compound (VOC) with notable antimicrobial and antifungal properties. Its efficacy, particularly against plant pathogenic fungi, has been a subject of scientific investigation, highlighting its potential as a biocontrol agent.

Inhibition of Plant Pathogenic Fungi (e.g., Sclerotinia sclerotiorum)

Research has demonstrated the antifungal activity of trimethylpyridine isomers against significant plant pathogens. While specific quantitative data for the 2,3,6- isomer is not extensively detailed in available literature, studies on the closely related isomer, 2,4,6-trimethylpyridine (B116444), provide valuable insights into the potential efficacy of this class of compounds. For instance, 2,4,6-trimethylpyridine has shown inhibitory effects on the mycelial growth of Sclerotinia sclerotiorum, a necrotrophic fungus responsible for diseases in a wide range of crops. nih.govresearchgate.netresearchgate.net The application of neat 2,4,6-trimethylpyridine in laboratory settings resulted in a significant reduction in the growth of this pathogen. researchgate.net

The inhibitory action of these volatile compounds is a promising area of research for the development of alternative strategies for crop protection against fungal diseases. nih.govresearchgate.net

Identification as Biologically Active Bacterial Volatiles with Antifungal Properties

This compound has been identified as a component of the volatile emissions from certain bacteria, contributing to their natural antifungal capabilities. frontiersin.org Bacteria produce a diverse array of VOCs that can act as signaling molecules or directly inhibit the growth of competing microorganisms, including pathogenic fungi. nih.govresearchgate.netnih.gov The identification of specific trimethylpyridine isomers in these bacterial volatilomes underscores their role in microbial interactions and their potential for application in biological pest control. nih.govresearchgate.netfrontiersin.orgnih.gov The antifungal mechanisms of such bacterial VOCs are multifaceted and can involve the disruption of fungal cell wall and membrane integrity, leading to leakage of intracellular contents and induction of oxidative stress. frontiersin.org

Antioxidant Activity of Trimethylpyridine Derivatives

The antioxidant potential of various pyridine (B92270) derivatives has been an area of active research. While specific studies focusing solely on the antioxidant activity of this compound are limited in the public domain, research on related trimethylpyridine derivatives suggests that this class of compounds may possess antioxidant properties. The evaluation of antioxidant capacity is often conducted through various in vitro assays that measure the ability of a compound to scavenge free radicals or reduce oxidizing agents. mdpi.commdpi.comnih.govnih.govresearchgate.net

Biochemical and Physiological Effects

The interactions of trimethylpyridine compounds with biological systems extend to various biochemical and physiological processes, including effects on hepatic enzymes and neurotransmitter systems.

Interactions with Hepatic Cytochrome P450 Isozymes and Heme Biosynthesis

Certain xenobiotics, including heterocyclic compounds, can interact with the cytochrome P450 (CYP) enzyme system in the liver, which plays a crucial role in the metabolism of various substances. nih.govnih.govwindows.netwcrj.netyoutube.com These interactions can lead to the inactivation of CYP isozymes and subsequently disrupt the biosynthesis of heme, a vital component of hemoglobin and various enzymes. nih.gov

Specifically, a class of compounds exemplified by 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine has been shown to cause mechanism-based inactivation of cytochrome P-450. nih.gov This process can lead to the formation of N-alkylporphyrins, which are known inhibitors of ferrochelatase, a key enzyme in the heme synthesis pathway. nih.govnih.gov The inhibition of ferrochelatase results in a decrease in the "free" heme pool within hepatocytes. nih.gov This depletion of regulatory heme can, in turn, lead to an upregulation of δ-aminolevulinic acid synthase, the rate-limiting enzyme in heme biosynthesis, a condition that can contribute to certain porphyrias. nih.govmdpi.comyoutube.comyoutube.com While this evidence pertains to a derivative of the 2,4,6-isomer, it suggests a potential mechanism by which other trimethylpyridine structures might interact with hepatic enzyme systems.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding how modifications to its chemical structure influence its interactions with biological targets. While comprehensive SAR studies specifically focused on a wide array of this compound derivatives are not extensively documented in publicly available research, general principles derived from studies on substituted pyridines provide valuable insights into its potential biological activities.

The biological profile of pyridine derivatives is significantly influenced by the nature, position, and orientation of substituents on the pyridine ring. For instance, in the context of antibacterial activity, the specific placement of methyl groups on a pyridine scaffold has been shown to be a critical determinant of efficacy. This highlights the sensitivity of biological targets to the steric and electronic properties conferred by substituents.

A key structural feature of this compound is the presence of adjacent methyl groups at the C2 and C3 positions. This arrangement creates significant steric hindrance around the nitrogen atom and the flanking carbons. This steric bulk can have a profound impact on the molecule's ability to bind to the active sites of enzymes and receptors. In studies involving kinase inhibitors, for example, it has been observed that such conformational hindrance can reduce binding affinity when compared to unsubstituted or less hindered pyridines. The bulky nature of the adjacent methyl groups may prevent the pyridine nitrogen from forming crucial hydrogen bonds or other interactions within a protein's binding pocket, thereby diminishing or abolishing inhibitory activity.

In a related context, studies on polysubstituted pyridines, such as 6-amino-2,4,5-trimethylpyridin-3-ols, have demonstrated potent inhibitory activity in models of inflammatory bowel disease. While not directly a study of this compound, this finding underscores the potential for highly substituted pyridine cores to exhibit significant biological effects. The specific substitution pattern in these analogs was found to be critical for their anti-inflammatory properties.

Advanced Spectroscopic and Computational Characterization of 2,3,6 Trimethylpyridine

High-Resolution Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N Chemical Shifts and Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For 2,3,6-trimethylpyridine, ¹H and ¹³C NMR provide definitive information about the disposition of protons and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl groups. The two aromatic protons on the pyridine (B92270) ring typically appear as doublets in the downfield region, a consequence of their coupling to each other. The three methyl groups, being in different chemical environments, give rise to three separate singlet signals in the upfield region of the spectrum. The precise chemical shifts and coupling constants are sensitive to the solvent used and the presence of any interacting species.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation, showing distinct resonances for each of the eight carbon atoms in the molecule. The chemical shifts of the ring carbons are indicative of their position relative to the nitrogen atom and the methyl substituents. Data from historical spectra indicate the chemical shifts for the carbon atoms of this compound. nih.gov

¹⁵N NMR Spectroscopy: The ¹⁵N NMR chemical shift is particularly sensitive to the electronic environment of the nitrogen atom in the pyridine ring. For pyridine itself, the ¹⁵N chemical shift is around -63 ppm relative to nitromethane. The introduction of electron-donating methyl groups, as in this compound, is expected to shield the nitrogen nucleus, resulting in a shift to a higher field (less negative ppm value). The exact chemical shift provides insight into the electronic effects of the methyl substituents on the heteroaromatic ring.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | 2.45 | 22.5 |

| C3-CH₃ | 2.20 | 18.0 |

| C4-H | 7.35 (d, J = 7.5 Hz) | 121.5 |

| C5-H | 6.90 (d, J = 7.5 Hz) | 135.0 |

| C6-CH₃ | 2.50 | 23.0 |

| C2 | - | 157.0 |

| C3 | - | 130.0 |

| C6 | - | 155.0 |

Note: These are estimated values and can vary based on solvent and experimental conditions. Coupling constants (J) are given in Hertz (Hz). "d" denotes a doublet.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra are characterized by bands corresponding to specific stretching and bending motions of the chemical bonds.

Interactive Data Table: Typical IR and Raman Vibrational Ranges for Substituted Pyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| Pyridine Ring Stretch (C=C, C=N) | 1400 - 1600 |

| In-plane C-H Bend | 1000 - 1300 |

| Out-of-plane C-H Bend | 700 - 900 |

Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry results in the formation of a molecular ion (M⁺) and various fragment ions. The mass of the molecular ion confirms the molecular weight of the compound (121.18 g/mol ). nist.gov

The fragmentation pattern is a characteristic fingerprint of the molecule. The most abundant peak in the mass spectrum of this compound is the molecular ion peak (m/z = 121), indicating a relatively stable structure. nih.gov A significant fragment is observed at m/z = 120, corresponding to the loss of a single hydrogen atom (M-1). Another prominent fragment appears at m/z = 79, which can be attributed to the loss of a neutral molecule of acetylene (B1199291) (C₂H₂) from a rearranged intermediate. nih.gov The presence of peaks at m/z = 39 and 77 are also characteristic of the pyridine ring fragmentation. nih.gov

Interactive Data Table: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 121 | 99.99 | [C₈H₁₁N]⁺ (Molecular Ion) |

| 120 | 59.46 | [C₈H₁₀N]⁺ |

| 79 | 33.94 | [C₅H₅N]⁺ |

| 77 | 18.63 | [C₅H₅]⁺ |

| 39 | 21.53 | [C₃H₃]⁺ |

Data obtained from MassBank of North America (MoNA). nih.gov

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies of 2,3,6-Trimethylpyridinium Salts and Complexes

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The way molecules pack in a crystal is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. In the crystal structures of pyridinium (B92312) salts, hydrogen bonding between the pyridinium N-H donor and an acceptor on the anion is a dominant interaction that often dictates the primary structural motif. nih.govnih.govrsc.org

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for elucidating the intricate electronic and structural properties of molecules. For this compound, a substituted aromatic heterocycle, these methods provide deep insights into its behavior that complement experimental findings. Techniques ranging from Density Functional Theory (DFT) to ab initio methods allow for a detailed exploration of its electronic structure, reactivity, spectroscopic characteristics, and photophysical potential.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like this compound. This method is based on the principle that the energy of a molecule can be determined from its electron density, offering a favorable balance between computational cost and accuracy.

DFT calculations are instrumental in determining the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-donating methyl groups and the electron-withdrawing nitrogen atom within the pyridine ring collectively influence the energies of these orbitals.

From the HOMO and LUMO energies, a suite of reactivity descriptors can be calculated to predict how this compound will interact with other chemical species. ias.ac.inscielo.org.mx These descriptors provide a quantitative framework for understanding its chemical behavior.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

These calculations can predict that the nitrogen atom is the primary site for electrophilic attack due to its lone pair of electrons, while the aromatic ring itself can undergo electrophilic substitution, with the methyl groups influencing the regioselectivity of such reactions. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. memsait.it These methods are crucial for predicting the spectroscopic properties of this compound with high accuracy.

By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies of the molecule. This allows for the theoretical prediction of its infrared (IR) and Raman spectra. rsc.org Each calculated vibrational mode can be animated to understand the specific atomic motions involved, such as C-H stretches, ring deformations, and methyl group rotations. Comparing the computed spectrum with experimental data helps in the definitive assignment of observed spectral bands. unito.it

Furthermore, ab initio methods, particularly those employing Gauge-Including Atomic Orbitals (GIAO), are used to predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the presence of an external magnetic field, the chemical shifts (δ) can be predicted. These theoretical chemical shifts for the distinct protons and carbons in this compound—such as those of the methyl groups at positions 2, 3, and 6, and the ring protons—are invaluable for interpreting and assigning complex experimental NMR spectra.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. uni-muenchen.de The MEP is mapped onto the molecule's electron density surface, using a color scale where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netmdpi.com

For this compound, an MEP map would clearly show a region of strong negative potential around the nitrogen atom, corresponding to its lone pair of electrons. This identifies it as the most probable site for protonation and hydrogen bonding. uni-muenchen.de The aromatic ring would exhibit varying potential, influenced by the electron-donating methyl groups, which increase the electron density on the ring compared to unsubstituted pyridine.

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronic excited states. rsc.orgresearchgate.net TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light and are fundamental to understanding a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. rsc.org

For this compound, TD-DFT calculations can predict the energies of the lowest-lying singlet and triplet excited states. The calculations yield the excitation energies (which can be converted to absorption wavelengths, λ) and the oscillator strengths (f) for each electronic transition. The oscillator strength is a measure of the probability of a transition occurring, with higher values indicating more intense absorption bands.

The primary electronic transitions in this compound would be π → π* transitions associated with the aromatic ring and n → π* transitions involving the nitrogen lone pair. TD-DFT can predict the wavelengths at which these transitions occur and help assign the features in its experimental UV-Vis spectrum. chemrxiv.org Furthermore, by analyzing the molecular orbitals involved in these transitions, the nature of the excited state (e.g., charge-transfer character) can be determined. rsc.org This information is crucial for understanding the photophysical behavior of the molecule, such as its potential for fluorescence or phosphorescence, and its photochemical stability. researchgate.net

Future Research Directions and Emerging Applications

Development of More Sustainable and Efficient Synthetic Routes for 2,3,6-Trimethylpyridine

Current synthetic methodologies for producing trimethylpyridines often result in a mixture of isomers, with this compound sometimes being a minor contaminant in commercial-grade 2,4,6-collidine. guidechem.comchemicalbook.com This lack of regioselectivity presents a significant challenge for its specific study and application, necessitating difficult purification processes. Future research is critically needed to develop synthetic pathways that are not only efficient and high-yielding but also sustainable and highly selective for the 2,3,6-isomer.

Key areas for future investigation include:

Catalyst Design: The development of novel heterogeneous or homogeneous catalysts that can precisely control the regiochemistry of the cyclization reaction is paramount. Research into shape-selective catalysts, such as modified zeolites or metal-organic frameworks (MOFs), could provide confined reaction environments that favor the formation of the less symmetric 2,3,6-isomer over its more stable 2,4,6-counterpart.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and residence time. Applying flow chemistry to pyridine (B92270) synthesis could optimize reaction conditions to maximize the yield of this compound while minimizing byproduct formation. chemicalbook.com

Biocatalytic Routes: The use of enzymes or whole-cell biocatalysts for pyridine ring formation or modification is a promising green chemistry approach. Research could focus on engineering enzymes that perform specific alkylation or cyclization steps, offering unparalleled selectivity under mild, environmentally benign conditions.

Alternative Feedstocks: Moving away from traditional petroleum-based starting materials towards biomass-derived feedstocks could significantly improve the sustainability of trimethylpyridine synthesis.

| Research Approach | Objective | Potential Advantages |

| Novel Catalyst Design | Achieve high regioselectivity for the 2,3,6-isomer. | Increased yield, simplified purification, reduced waste. |

| Continuous Flow Synthesis | Optimize reaction conditions for selectivity and efficiency. | Enhanced safety, scalability, and process control. |

| Biocatalysis | Develop enzymatic routes for synthesis or modification. | High selectivity, mild conditions, environmentally friendly. |